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Introduction
Nonylphenoxypoly(ethyleneoxy)ethanol, a non-ionic detergent commonly known by trade

names such as NP-40, Igepal CA-630, or Triton X-100, is a cornerstone reagent in biochemical

and life sciences research for the solubilization and extraction of membrane proteins. Its ability

to disrupt lipid-lipid and lipid-protein interactions while often preserving the native protein

structure and function makes it an invaluable tool for a wide range of applications, including

Western blotting, immunoprecipitation (IP), co-immunoprecipitation (Co-IP), and various protein

assays.[1][2][3] This document provides detailed application notes, experimental protocols, and

comparative data to guide researchers in the effective use of

Nonylphenoxypoly(ethyleneoxy)ethanol for membrane protein extraction.

Properties and Mechanism of Action
Nonylphenoxypoly(ethyleneoxy)ethanol consists of a hydrophobic nonylphenyl group and a

hydrophilic polyethylene glycol chain. This amphipathic nature allows it to integrate into the lipid

bilayer of cellular membranes, thereby disrupting the membrane structure and solubilizing

embedded proteins.[4] A critical parameter for any detergent is its Critical Micelle Concentration

(CMC), the concentration at which detergent monomers self-assemble into micelles. For
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effective solubilization of membrane proteins, the detergent concentration in the lysis buffer

must be significantly above its CMC.[5]

Data Presentation: Comparison of Common
Detergents for Membrane Protein Extraction
The choice of detergent is critical and can significantly impact the yield and integrity of the

extracted proteins. Below is a summary of the properties and recommended working

concentrations of Nonylphenoxypoly(ethyleneoxy)ethanol (NP-40) and other commonly

used detergents.
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Detergent Type
Key
Characteris
tics

Typical
Working
Concentrati
on

Critical
Micelle
Concentrati
on (CMC)

Application
s

Nonylphenox

ypoly(ethylen

eoxy)ethanol

(NP-40)

Non-ionic

Mild, good for

solubilizing

membrane

and

cytoplasmic

proteins,

preserves

protein-

protein

interactions.

[2][3]

0.5 - 1.0%

(v/v)[1][2]
~0.05-0.3 mM

Western

Blotting,

Immunopreci

pitation (IP),

Co-IP[1][3]

Triton X-100 Non-ionic

Similar

properties to

NP-40, often

used

interchangea

bly.[6] May be

slightly

harsher than

NP-40.[6]

0.5 - 1.0%

(v/v)[2]
~0.2-0.9 mM

General cell

lysis,

membrane

protein

solubilization.

[2][7]

CHAPS Zwitterionic Non-

denaturing,

effective at

breaking

protein-

protein

interactions,

useful for

solubilizing

proteins for

isoelectric

1 - 4% (w/v)

[8]

~4-8 mM 2D-

electrophores

is, protein

purification.

[8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://docs.abcam.com/pdf/protocols/sample-preparation-for-western-blot.pdf
https://advansta.com/detergent-lysis-buffer/
https://www.usbio.net/protocols/immunoprecipitation
https://docs.abcam.com/pdf/protocols/sample-preparation-for-western-blot.pdf
https://www.usbio.net/protocols/immunoprecipitation
https://advansta.com/detergent-lysis-buffer/
http://www.protocol-online.org/biology-forums-2/posts/7031.html
http://www.protocol-online.org/biology-forums-2/posts/7031.html
https://docs.abcam.com/pdf/protocols/sample-preparation-for-western-blot.pdf
https://docs.abcam.com/pdf/protocols/sample-preparation-for-western-blot.pdf
https://www.researchgate.net/post/What_are_the_differences_between_Digitonin_NP40_and_Triton_x-100
https://agscientific.com/blog/chaps-detergent-faqs-and-protocols.html
https://agscientific.com/blog/chaps-detergent-faqs-and-protocols.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


focusing.[8]

[9]

RIPA Buffer Mixed

Contains both

non-ionic

(NP-40 or

Triton X-100)

and ionic

detergents

(SDS, sodium

deoxycholate

). Highly

effective at

solubilizing

most cellular

proteins,

including

nuclear

proteins. Can

denature

proteins and

disrupt

interactions.

[2][3]

N/A (a

mixture)
N/A

Whole-cell

lysates for

Western

Blotting,

extraction of

difficult-to-

solubilize

proteins.[2]

[10]

Experimental Protocols
Protocol 1: Standard NP-40 Lysis Buffer for Mammalian
Cell Membrane Protein Extraction
This protocol is suitable for the extraction of membrane and cytoplasmic proteins from cultured

mammalian cells for applications such as Western blotting and immunoprecipitation.

Materials:

NP-40 Lysis Buffer:

50 mM Tris-HCl, pH 8.0[1]
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150 mM NaCl[1]

1% NP-40 (v/v)[1]

Protease Inhibitor Cocktail (e.g., PMSF, aprotinin, leupeptin)[1]

Phosphatase Inhibitor Cocktail (optional, for phosphorylation studies)

Ice-cold Phosphate-Buffered Saline (PBS)

Microcentrifuge

Cell scraper (for adherent cells)

Procedure:

Cell Harvesting:

Adherent cells: Wash the cell monolayer twice with ice-cold PBS. Add a sufficient volume

of NP-40 Lysis Buffer with freshly added protease (and phosphatase) inhibitors to the

plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]

Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash

the cell pellet twice with ice-cold PBS. Resuspend the pellet in NP-40 Lysis Buffer with

freshly added inhibitors.[11]

Lysis: Incubate the cell lysate on ice for 30 minutes, with occasional vortexing.[12]

Clarification: Centrifuge the lysate at 12,000 - 14,000 x g for 15-20 minutes at 4°C to pellet

the cell debris.[2][11]

Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized

proteins, to a fresh, pre-chilled microcentrifuge tube.

Protein Quantification: Determine the protein concentration of the lysate using a suitable

method such as the BCA assay. The lysate is now ready for downstream applications or can

be stored at -80°C.
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Protocol 2: Immunoprecipitation using NP-40 Lysis
Buffer
This protocol describes the use of NP-40 extracted proteins for immunoprecipitation.

Materials:

Cell lysate prepared using Protocol 1

Primary antibody specific to the protein of interest

Protein A/G agarose or magnetic beads

Wash Buffer (e.g., NP-40 Lysis Buffer or a modified version with lower detergent

concentration)

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

Pre-clearing the Lysate (optional but recommended): Add protein A/G beads to the cell lysate

and incubate for 1 hour at 4°C with gentle rotation. Centrifuge and collect the supernatant.

This step reduces non-specific binding of proteins to the beads.[1]

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4

hours or overnight at 4°C with gentle rotation.

Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for

another 1-2 hours at 4°C with gentle rotation.

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-

5 times with ice-cold Wash Buffer.[1]

Elution: After the final wash, resuspend the beads in Elution Buffer and heat at 95-100°C for

5-10 minutes to release the immunoprecipitated protein.

Analysis: The eluted proteins can be analyzed by SDS-PAGE and Western blotting.
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Mandatory Visualizations
Signaling Pathway Diagram: EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that is frequently

studied using proteins extracted with NP-40 lysis buffer.[13][14] The following diagram

illustrates a simplified EGFR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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